

Thermodynamic and kinetic data for 2,3,3-Trimethylbutanal reactions

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Compound of Interest

Compound Name: 2,3,3-Trimethylbutanal

Cat. No.: B1334388

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An In-depth Technical Guide on the Thermodynamic and Kinetic Data for **2,3,3-Trimethylbutanal** Reactions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental thermodynamic and kinetic data specifically for **2,3,3-trimethylbutanal** are scarce in publicly available literature. This guide provides a comprehensive overview of available data for structurally similar compounds, particularly its isomer 3,3-dimethylbutanal, and outlines established experimental and computational methodologies for obtaining such data.

Thermodynamic and Kinetic Data

Quantitative data for the reactions of **2,3,3-trimethylbutanal** are not well-documented. However, studies on its structural isomer, 3,3-dimethylbutanal, provide valuable insights into its likely reactivity, especially in atmospheric chemistry.

Kinetic Data

The following table summarizes the experimentally determined rate coefficients for the gas-phase reactions of 3,3-dimethylbutanal with various atmospheric oxidants. These values can serve as an estimate for the reactivity of **2,3,3-trimethylbutanal**.

Table 1: Kinetic Data for the Gas-Phase Reactions of 3,3-Dimethylbutanal at 298 K

Reaction	Rate Coefficient (cm ³ molecule ⁻¹ s ⁻¹)
3,3-dimethylbutanal + Cl	(1.27 ± 0.08) × 10 ⁻¹⁰ [1] [2]

Note: The reactivity of **2,3,3-trimethylbutanal** is expected to be of a similar order of magnitude.

Thermodynamic Data

Specific experimental thermodynamic data, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°), for **2,3,3-trimethylbutanal** are not readily available. However, computational chemistry methods can provide reliable estimates. High-accuracy composite methods like G3 and CBS-QB3 are well-suited for calculating the thermochemical properties of organic molecules.

Table 2: Thermodynamic Data for C7 Aldehydes and Related Compounds

Compound	Formula	ΔfH° (gas, 298.15 K) (kJ/mol)	Data Source
2,3-Dimethylbutanal	C ₆ H ₁₂ O	Data not available	
3,3-Dimethylbutanal	C ₆ H ₁₂ O	Data not available	
2,3,3-Trimethylbutanal	C ₇ H ₁₄ O	Not Experimentally Determined	Requires computational modeling (e.g., G3, CBS-QB3)
Heptanal	C ₇ H ₁₄ O	-236.4 ± 1.3	NIST Chemistry WebBook

Experimental Protocols

The following sections describe generalized experimental protocols for determining the kinetic and thermodynamic parameters of aldehyde reactions. These methods can be adapted for studies on **2,3,3-trimethylbutanal**.

Pyrolysis Studies using a Shock Tube

High-temperature pyrolysis of aldehydes is often studied using a single-pulse shock tube coupled with gas chromatography-mass spectrometry (GC-MS) for product analysis.

Methodology:

- Mixture Preparation: A dilute mixture of the aldehyde (e.g., 1-3%) in an inert gas like argon is prepared manometrically in a stainless steel mixing tank.
- Shock Tube Operation: The shock tube is a long, cylindrical tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section. The aldehyde mixture is introduced into the driven section.
- Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the aldehyde mixture, rapidly heating it to the desired pyrolysis temperature (typically >1000 K) for a very short duration (milliseconds).
- Product Quenching and Collection: The reaction is quenched by the expansion wave following the shock wave. The product mixture is then sampled and analyzed.
- Product Analysis: The collected gas mixture is analyzed using GC-MS to identify and quantify the pyrolysis products. The kinetic data is derived from the product distribution as a function of temperature.

Gas-Phase Oxidation Studies

The kinetics of gas-phase oxidation reactions of aldehydes with oxidants like OH radicals, Cl atoms, or O_3 are commonly studied using relative rate techniques in environmental chambers or flow tubes.

Methodology:

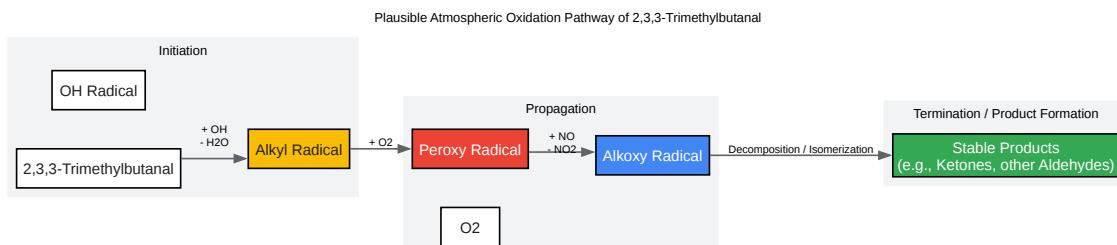
- Reaction Chamber: The experiments are conducted in a temperature-controlled reaction chamber (e.g., a Teflon bag or a quartz flow tube) coupled to a detection system, such as Fourier-transform infrared (FTIR) spectroscopy or mass spectrometry.

- Reactant Preparation: A known concentration of the aldehyde and a reference compound (with a known rate constant for the reaction with the oxidant) are introduced into the chamber.
- Initiation of Reaction: The oxidant (e.g., OH radicals generated from the photolysis of H₂O₂ or Cl atoms from Cl₂) is introduced into the chamber to initiate the reaction.
- Concentration Monitoring: The concentrations of the aldehyde and the reference compound are monitored over time using the chosen analytical technique.
- Data Analysis: The rate constant for the reaction of the aldehyde with the oxidant is determined relative to the rate constant of the reference compound using the following relationship: $\ln([Aldehyde]_0/[Aldehyde]t) / \ln([Reference]_0/[Reference]t) = k_{aldehyde} / k_{reference}$ where []₀ and []_t are the concentrations at time 0 and t, respectively, and k is the rate constant.

Visualizations

Reaction Pathways

The atmospheric oxidation of branched aldehydes like **2,3,3-trimethylbutanal** is initiated by hydrogen abstraction, primarily from the aldehydic group, but also from the tertiary C-H bond. The resulting alkyl radical reacts with molecular oxygen to form a peroxy radical, which can then undergo various reactions.



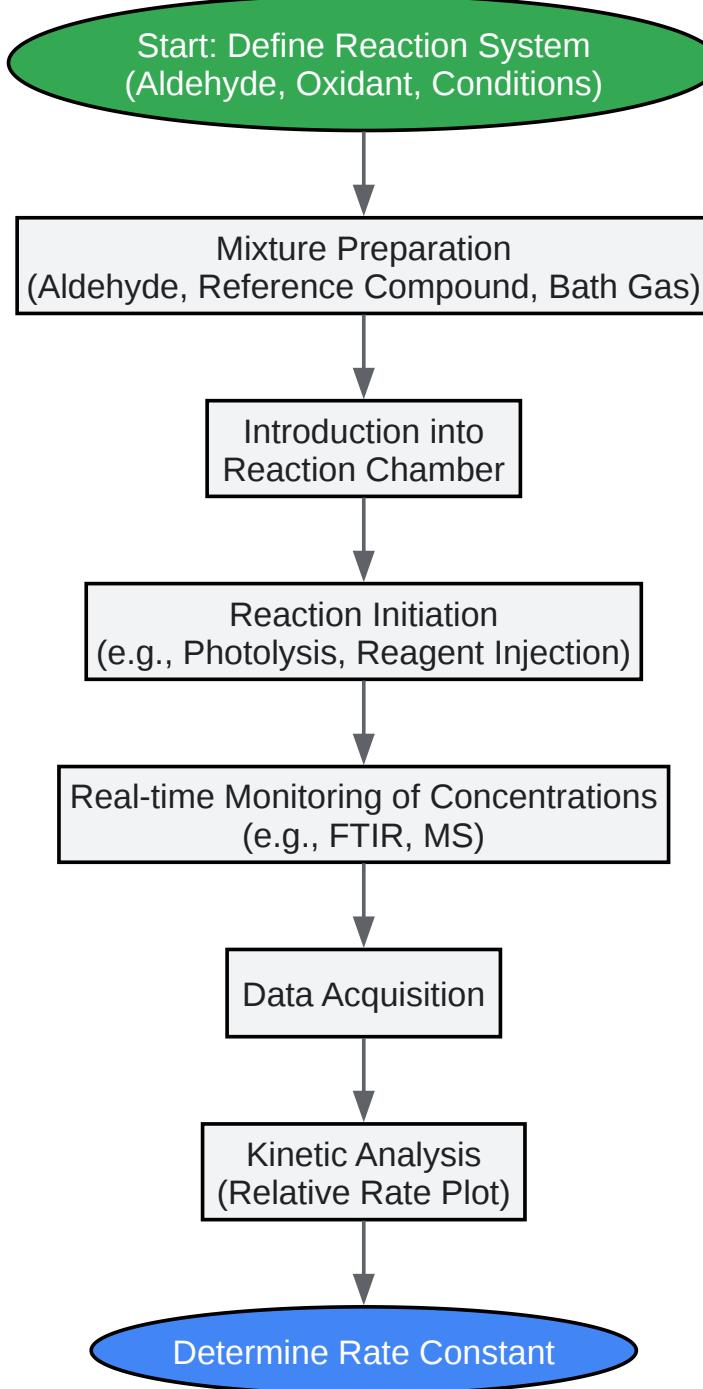
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Caption: Plausible atmospheric oxidation pathway of **2,3,3-Trimethylbutanal**.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of gas-phase reaction kinetics for an aldehyde.

General Experimental Workflow for Aldehyde Gas-Phase Kinetics

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Caption: General experimental workflow for aldehyde gas-phase kinetics.

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